molecular formula C24H25N3O4 B11650743 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11650743
M. Wt: 419.5 g/mol
InChI Key: WBABWPJZPOFNOA-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The pyridine moiety can be introduced through a nucleophilic substitution reaction. The dimethoxyphenyl group is often added via a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide linkage through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Hydroxyquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethoxyphenyl)-4-quinolinylcarbonyl hydrazone
  • N-(2,5-dimethoxyphenyl)-N’-(4-methyl-2-pyridinyl)urea
  • Substituted piperazine and aniline derivatives of oxazolidin-2,4-diones

Uniqueness

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-14-21(24(29)27-20-9-4-5-12-25-20)22(23-17(26-14)7-6-8-18(23)28)16-13-15(30-2)10-11-19(16)31-3/h4-5,9-13,22,26H,6-8H2,1-3H3,(H,25,27,29)

InChI Key

WBABWPJZPOFNOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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